molecular formula C6H17NOSi B3254402 (3-Aminopropoxy)trimethylsilane CAS No. 23755-44-4

(3-Aminopropoxy)trimethylsilane

Cat. No. B3254402
CAS RN: 23755-44-4
M. Wt: 147.29 g/mol
InChI Key: VTBPVFUOJWSMHY-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)trimethoxysilane” is an aminosilane that is used in silanization processes . It functionalizes substrates with alkoxysilane molecules . It is also used as a silane coupling agent for the surface modification of a variety of nanomaterials .


Synthesis Analysis

The synthesis of “(3-Aminopropyl)trimethoxysilane” functionalized materials has been reported in several studies . For instance, one study demonstrated the synthesis of functionalized Gd2O3:Eu3+ red phosphor with enhanced quantum yield . Another study reported the synthesis of silica nanoparticles with varied location of added APS via a reverse micro emulsion process . A third study reported the preparation of APS-containing silica nanoparticles for post-combustion carbon dioxide (CO2) capture .


Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)trimethoxysilane” can be represented by the formula C6H17NOSi .


Chemical Reactions Analysis

There are several studies that have investigated the chemical reactions involving “(3-Aminopropyl)trimethoxysilane” or similar compounds . For example, one study reported the reaction of trimethylsilane with O(3P) atoms .

Scientific Research Applications

  • Applications in Microelectronics and Surface Modification:

    • Trimethylsilane-based PECVD processes, utilizing materials like (3-Aminopropoxy)trimethylsilane, are effective for depositing dielectric thin films in microelectronics. This includes the creation of low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced devices (Loboda, 1999).
    • Functional allylsilanes, such as (3-Pyrrolidinoallyl)trimethylsilane, exhibit unique reactivity with electrophiles, leading to the synthesis of protected substituted aldehydes and facilitating allylsilane-type reactions. This has implications for organic chemistry and material science (Corriu, Huynh, & Moreau, 1983).
  • Biomedical Applications:

    • In the biomedical field, the use of aminosilane molecules, such as (3-Aminopropyl)trimethoxysilane, for surface functionalization of biomaterials is significant. This enables the binding of various biological entities to surfaces, which is crucial for the development of biosensors and nanoparticle-biomolecular hybrid systems (Chen, Wu, & Gwo, 2006).
    • Studies on the kinetics of bone cell organization and mineralization on materials with patterned surface chemistry, using aminosilanes, have shown that surface chemistry modifications can effectively organize cells and form mineralized tissue in vitro. This is important for tissue engineering applications (Healy et al., 1996).
  • Environmental Applications:

    • A novel amino-functionalized polymer using 3-(trimethoxysilyl)propylamine as a precursor has been developed for the extraction of chlorophenols from environmental samples. This showcases the application of aminosilanes in environmental monitoring and analysis (Bagheri, Babanezhad, & Khalilian, 2008).
    • The functionalization of nanoporous silica with different aminosilanes, including (3-Aminopropyl)trimethoxysilane, enhances CO2 adsorption performance. This has potential applications in carbon capture and storage technologies (Kim & Ko, 2018).
  • Chemical Synthesis and Analysis:

    • Aryltrimethylsilanes, including this compound derivatives, are used in gold-catalyzed oxidative coupling reactions. This method offers an alternative to traditional boronic acid methods and is significant for various synthesis applications (Brenzovich, Brazeau, & Toste, 2010).
    • (Aminomethyl)trimethylsilane has been studied for its reactivity with active carbonyl reagents and its role in the inactivation of plasma amine oxidase, illustrating its utility in biochemical research (Wang, Venkataraman, Klein, & Sayre, 1992).

Mechanism of Action

Target of Action

The primary target of (3-Aminopropoxy)trimethylsilane is the surface of various nanomaterials . It acts as a silane coupling agent, which is a molecule that forms a bridge between inorganic materials (like glass, metal, etc.) and organic materials (like polymers). This bridging action enhances the compatibility and bond strength between the two materials .

Mode of Action

This compound interacts with its targets by functionalizing the surfaces of substrates with alkoxysilane molecules . The Si-H bond in the compound is highly reactive , which allows it to form strong bonds with the target surfaces. This interaction results in changes to the surface properties of the target, enhancing its compatibility with other materials .

Biochemical Pathways

Silanes in general are known to participate in electrophilic substitution reactions . The carbon-silicon bond in silanes is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is exploited in electrophilic additions to allyl- and vinylsilanes .

Pharmacokinetics

It’s important to note that the compound is used primarily for surface modification of nanomaterials , and its bioavailability would likely depend on the specific application and environmental conditions.

Result of Action

The action of this compound results in the formation of a thermally stable layer on different substrates . This layer enhances the substrate’s compatibility with other materials and improves its stability . In the case of silica nanoparticles, for example, the compound can prevent the growth and aggregation of nanoparticles, thereby favoring low-temperature activity and stability for CH4 combustion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and the stability of the resulting surface layer can be affected by factors such as temperature, humidity, and the presence of other chemicals

Future Directions

There are several potential future directions for research involving “(3-Aminopropyl)trimethoxysilane”. For example, one study demonstrated that surface passivation with “(3-Aminopropyl)trimethoxysilane” improves perovskite solar cell performance by reducing surface recombination velocity . This suggests potential applications in the field of renewable energy.

properties

IUPAC Name

3-trimethylsilyloxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBPVFUOJWSMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287894
Record name 3-[(Trimethylsilyl)oxy]-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23755-44-4
Record name 3-[(Trimethylsilyl)oxy]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23755-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trimethylsilyl)oxy]-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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